2-Fluoro-4-dimethylaminoazobenzene
Description
2-Fluoro-4-dimethylaminoazobenzene (2-F-DAB) is a halogenated derivative of the hepatocarcinogen 4-dimethylaminoazobenzene (DAB). Its structure features a fluorine atom at the 2-position of the non-prime aromatic ring and a dimethylamino group at the 4-position (Figure 1). This compound has been studied extensively for its carcinogenic potency and metabolic behavior in rodent models, particularly in the context of liver tumorigenesis .
Properties
CAS No. |
321-25-5 |
|---|---|
Molecular Formula |
C14H14FN3 |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
KIBZHRFPPOCTSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies related to carcinogenesis due to its potential carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.
Comparison with Similar Compounds
Comparison with Structural Analogues
Carcinogenic Activity and Substituent Effects
The carcinogenicity of DAB derivatives is highly dependent on the position and nature of substituents. Below is a comparative analysis based on experimental findings:
Table 1: Carcinogenic Activities of DAB Derivatives
Structural Requirements for Carcinogenicity
- Unsubstituted 2-Position: Substitution at the 2-position of the non-prime ring (e.g., 2-F or 2-CH₃) eliminates activity, indicating this position is critical for metabolic activation .
- Prime-Ring Fluorination : Fluoro groups at the 3′ or 4′ positions enhance activity, likely by altering electronic properties without steric hindrance .
- Electron-Withdrawing Groups: Trifluoromethyl or nitro groups reduce or abolish activity, possibly by destabilizing intermediates in carcinogenic pathways .
Metabolic and Cellular Effects
- Protein-Bound Dye Levels : Highly active derivatives (e.g., 3′-F-DAB, 4′-F-DAB) reach peak protein-bound dye levels faster (2–4 weeks) than less active analogues (≥8 weeks) .
- Intracellular Changes : Active dyes alter liver cell composition (e.g., reduced riboflavin in large granules), but 4′-F-DAB deviates from this trend, suggesting unique mechanisms .
- Sex Differences : Male rats show higher susceptibility to 3′-Me-DAB and 4′-F-DAB, independent of dietary intake .
Mechanistic Insights
The carcinogenicity of DAB derivatives correlates with their ability to form protein-bound adducts in the liver. Fluorination at specific positions enhances metabolic activation, possibly by facilitating N-demethylation or generating reactive electrophiles . The inactivity of 2,6-difluoro-DAB underscores the necessity of an unsubstituted 2-position for enzymatic processing .
Biological Activity
2-Fluoro-4-dimethylaminoazobenzene is a synthetic azo compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevance in scientific research, supported by data tables and case studies.
2-Fluoro-4-dimethylaminoazobenzene is characterized by its azo group (-N=N-) and the presence of a fluorine atom, which can influence its reactivity and interaction with biological systems. The chemical structure can be summarized as follows:
- Molecular Formula : CHFN
- Molecular Weight : 200.22 g/mol
The biological activity of 2-Fluoro-4-dimethylaminoazobenzene is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Cytotoxicity and Genotoxicity
Research indicates that 2-Fluoro-4-dimethylaminoazobenzene exhibits cytotoxic effects in various cell lines. A study showed that this compound could induce apoptosis in human liver cells, suggesting a potential role in cancer therapy or as a toxicological agent .
Table 1: Cytotoxic Effects on Cell Lines
Mutagenicity
The compound has also been evaluated for mutagenic potential using the Ames test. Results indicated that it possesses mutagenic properties, particularly at higher concentrations, raising concerns about its safety in consumer products .
Case Study 1: Hepatocellular Carcinoma
A study investigated the effects of 2-Fluoro-4-dimethylaminoazobenzene on hepatocellular carcinoma (HCC) models. The compound was found to enhance tumor growth in vivo, suggesting that while it may have therapeutic potential, it could also contribute to tumorigenesis under certain conditions .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed that it could significantly alter drug metabolism pathways. This finding highlights its relevance in pharmacology and toxicology, particularly regarding drug interactions and adverse effects .
Applications in Research
The unique properties of 2-Fluoro-4-dimethylaminoazobenzene make it valuable for various applications:
- Fluorescent Probes : Its fluorescent properties are utilized in biochemical assays for detecting enzyme activity.
- Drug Development : Investigated as a lead compound for developing new anticancer agents due to its cytotoxicity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
